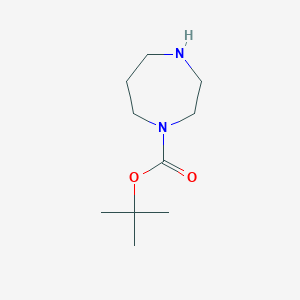

1-Boc-homopiperazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl 1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-4-5-11-6-8-12/h11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPWEXWMQDRXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373214 | |

| Record name | 1-Boc-homopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112275-50-0 | |

| Record name | 1-Boc-homopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 1,4 Diazepane 1 Carboxylate and Its Substituted Analogs

General Strategies for 1,4-Diazepane Ring Construction

The formation of the 1,4-diazepane ring is a central theme in the synthesis of these compounds. Various methods have been developed to achieve this, ranging from classical cyclization reactions to more modern multicomponent approaches.

Cyclization reactions are a fundamental approach to constructing the 1,4-diazepane core. These reactions typically involve the formation of one or two nitrogen-carbon bonds to close the seven-membered ring. A common strategy involves the reaction of a suitable diamine with a dielectrophile. For instance, the condensation of a 1,3-diaminopropane (B46017) derivative with a 1,2-dielectrophile can yield the desired diazepane ring.

Another approach involves the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. nih.gov This reaction proceeds through the formation of a π-allylpalladium intermediate, which then undergoes an intramolecular nucleophilic attack by the amide nitrogen to form the seven-membered benzodiazepine (B76468) core. nih.gov

The table below summarizes some examples of cyclization reactions used for 1,4-diazepane synthesis.

| Starting Materials | Reagents/Conditions | Product | Reference |

| N-Tosyl-disubstituted 2-aminobenzylamines, Propargylic carbonates | Palladium catalyst | Substituted 1,4-benzodiazepines | nih.gov |

| 2,2′-(1,3-propanediyldiimino)diphenols, Glyoxal or 2,3-butanedione | BH3–DMS | 1,4-Diazepanes | researchgate.net |

Intramolecular cyclization offers a powerful and often regioselective method for the synthesis of 1,4-diazepanes. This strategy involves a precursor molecule containing both the nucleophilic and electrophilic centers required for ring closure.

A notable example is the intramolecular C–N cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides, catalyzed by a copper(I) iodide/N,N-dimethylglycine system. nih.gov This reaction proceeds under mild conditions to afford azetidine-fused 1,4-diazepine derivatives. nih.gov These fused systems can then undergo further transformations, such as ring-opening of the azetidine (B1206935) moiety, to generate diverse functionalized 1,4-benzodiazepines. nih.govmdpi.com

The Fukuyama-Mitsunobu reaction is a particularly effective method for the intramolecular cyclization to form chiral 1,4-diazepanes. researchgate.net This reaction involves the use of a 2-nitrobenzenesulfonamide (B48108) as a precursor, which can be alkylated under Mitsunobu conditions. A key advantage of this method is the ability to achieve high selectivity in the alkylation of primary versus secondary alcohols by choosing the appropriate phosphine (B1218219) reagent. researchgate.net For example, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been developed using an intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol. researchgate.net This approach starts from commercially available (S)- or (R)-2-aminopropan-1-ol. researchgate.net

The Mitsunobu reaction is a versatile tool for forming C-N bonds and is frequently employed for the ring closure step in the synthesis of 1,4-diazepanes. researchgate.netnih.gov This reaction facilitates the conversion of an alcohol to an amine through a dehydrative coupling process using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). researchgate.netwikipedia.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol center, making it highly valuable for stereoselective syntheses. organic-chemistry.org In the context of 1,4-diazepane synthesis, an intramolecular Mitsunobu reaction can be used to cyclize a linear precursor containing both a hydroxyl group and a nucleophilic nitrogen atom. nih.gov

The table below highlights key features of these intramolecular cyclization methods.

| Reaction | Key Features | Application | Reference |

| Intramolecular C–N Cross-Coupling | Mild conditions, formation of fused ring systems | Synthesis of functionalized 1,4-benzodiazepines | nih.govmdpi.com |

| Fukuyama-Mitsunobu Cyclization | High selectivity for primary vs. secondary alcohols | Synthesis of chiral 1,4-diazepanes | researchgate.netresearchgate.net |

| Mitsunobu Reaction | Inversion of stereochemistry, C-N bond formation | Stereoselective synthesis of 1,4-diazepanes | researchgate.netnih.govorganic-chemistry.org |

The generation of stereochemically defined 1,4-diazepanes is of significant interest due to the importance of chirality in biological activity. Asymmetric synthesis strategies are therefore crucial. One of the most important reactions for preparing chiral amines, and by extension chiral 1,4-diazepanes, is asymmetric reductive amination. researchgate.net

Furthermore, the inherent stereospecificity of reactions like the Mitsunobu reaction, which proceeds with inversion of configuration, is a powerful tool for controlling the stereochemistry of the final product. nih.govorganic-chemistry.org By starting with a chiral alcohol, the corresponding chiral amine can be obtained, leading to the formation of an enantiomerically enriched 1,4-diazepane.

The haloetherification reaction, a regio- and stereoselective 7-endo cyclization, has also been developed for the synthesis of chiral polysubstituted oxazepanes, a related heterocyclic system. nih.gov This demonstrates the potential for applying similar strategies to the asymmetric synthesis of 1,4-diazepanes.

Multicomponent reactions (MCRs) offer an efficient and diversity-oriented approach to the synthesis of complex molecules like 1,4-diazepanes in a single step from three or more starting materials. researchgate.netnih.gov This strategy is highly valued for its atom economy and ability to rapidly generate libraries of compounds.

One example is the Ugi four-component reaction (Ugi-4CR), which has been used to synthesize 1,4-benzodiazepine (B1214927) scaffolds. nih.gov In this approach, an amine, a carboxylic acid, an isocyanide, and an aldehyde or ketone are combined to form a complex intermediate that can then undergo further reactions, such as deprotection and cyclization, to yield the final diazepine (B8756704) ring. nih.gov

Another notable MCR is a catalytic [5+2] cycloaddition reaction, which has been used to form biologically active 1,4-diazepine compounds. nih.govacs.org This reaction involves the rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles to generate azomethine ylides, which then participate in the cycloaddition. acs.org A novel one-pot pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives has also been reported. acs.org

The table below provides an overview of some multicomponent reactions used for 1,4-diazepane synthesis.

| Reaction Type | Key Components | Product | Reference |

| Ugi Four-Component Reaction (Ugi-4CR) | Amine, Carboxylic acid, Isocyanide, Aldehyde/Ketone | 1,4-Benzodiazepines | nih.gov |

| [5+2] Cycloaddition | Pyridines, 1-Sulfonyl-1,2,3-triazoles | 1,4-Diazepines | nih.govacs.org |

| Pseudo-Five-Component Reaction | 2,3-Diaminomaleonitrile, Ketone, Isocyanide, Water | 4,5,6,7-Tetrahydro-1H-1,4-diazepine-5-carboxamides | acs.org |

Reductive Cyclization Strategies

Reductive amination serves as a powerful and versatile method for the synthesis of 1,4-diazepanes. This strategy typically involves the reaction of a diamine with a suitable dicarbonyl compound or its equivalent, followed by reduction of the resulting cyclic imine or enamine intermediate. A common approach is the intramolecular reductive amination of a precursor containing both an amine and an aldehyde or ketone functionality. masterorganicchemistry.comrsc.org This process can be performed in a "one-pot" fashion, which is efficient and minimizes the isolation of intermediates. youtube.com

Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce imines in the presence of aldehydes or ketones. masterorganicchemistry.com The reaction is often catalyzed by a small amount of acid to facilitate the formation of the iminium ion intermediate. youtube.com

An alternative domino process for the synthesis of 1,4-diazepanes involves the in situ generation of an aza-Nazarov reagent from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. nih.gov This is followed by an intramolecular aza-Michael cyclization to yield the diazepane ring system. nih.gov This method is notable for its atom and step economy, and in many cases, can be performed under solvent-free conditions. nih.gov

Installation and Removal of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgtotal-synthesis.com

Protection Strategies for Amine Functionalities

The standard method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgtotal-synthesis.com This reaction can be performed under aqueous or anhydrous conditions and is often carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, although a base is not strictly necessary. total-synthesis.com

For the selective mono-Boc protection of symmetrical or unsymmetrical diamines, a common strategy involves the monoprotonation of the diamine with one equivalent of an acid, such as hydrochloric acid (HCl), followed by the addition of Boc₂O. scielo.org.mxtandfonline.com The protonated amine is less nucleophilic, allowing for the selective reaction of the free amine with the Boc anhydride. tandfonline.com An alternative to using gaseous HCl is the in situ generation of HCl from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol. scielo.org.mxredalyc.org This "one-pot" procedure provides a simple and efficient route to mono-Boc protected diamines with good to excellent yields. redalyc.org

| Reagent for Mono-protonation | Base | Solvent | Yield of Mono-Boc Protected Diamine |

| HCl (gas) | - | 50% aq. MeOH | High yields (up to 87%) tandfonline.com |

| Me₃SiCl | - | Anhydrous MeOH | Good yields (e.g., 66% for cyclohexane-1,2-diamine) scielo.org.mx |

| SOCl₂ | - | Anhydrous MeOH | Lower yields (e.g., 41% for cyclohexane-1,2-diamine) redalyc.org |

Deprotection Methodologies (e.g., acid-mediated)

The Boc group is readily cleaved under acidic conditions. total-synthesis.comchemistrysteps.com Strong acids like trifluoroacetic acid (TFA), often in a mixture with a scavenger such as water or toluene, are commonly used for the complete removal of the Boc group. total-synthesis.comrsc.org A typical procedure involves stirring the Boc-protected compound in a solution of TFA in dichloromethane (B109758). rsc.org

For selective deprotection, milder acidic conditions can be employed. For instance, 4 M HCl in anhydrous dioxane is effective for the fast and selective removal of Nα-Boc groups in the presence of tert-butyl esters and ethers. researchgate.netnih.gov This method is particularly useful in peptide synthesis where orthogonal protection strategies are essential. total-synthesis.comresearchgate.net Another approach for selective deprotection involves the use of Lewis acids like zinc bromide (ZnBr₂), which can chemoselectively hydrolyze tert-butyl esters in the presence of certain other acid-labile protecting groups. researchgate.net

Synthesis of Substituted tert-Butyl 1,4-Diazepane-1-carboxylate Derivatives

The synthesis of substituted diazepanes is of great interest for creating diverse chemical libraries for drug discovery.

Synthesis of Chiral Methyl-Substituted Analogs

Enantiomerically enriched methyl-substituted 1,4-diazepanes are valuable building blocks in medicinal chemistry. The synthesis of compounds like (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate can be achieved through various stereoselective methods. bldpharm.com Asymmetric synthesis strategies often employ chiral auxiliaries or catalysts to control the stereochemistry.

One emerging strategy is the "memory of chirality" (MOC), where the inherent chirality of a starting material is transferred to a reactive intermediate to produce a stereospecific product. vt.edu This has been applied to the synthesis of enantiomerically enriched 1,4-benzodiazepin-2-ones, a related class of compounds. vt.edu Another powerful approach is the rhodium-catalyzed asymmetric hydroamination of (aminomethyl)anilines, which can produce chiral 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities. nih.gov Subsequent modification of the vinyl group could potentially lead to methyl-substituted analogs.

Preparation of Halogenated Derivatives (e.g., difluoro)

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. The synthesis of gem-difluoro olefins, which can be precursors to difluorinated saturated rings, has been achieved through palladium-catalyzed C-H functionalization and subsequent β-fluoride elimination reactions. nih.gov This method allows for the direct transfer of a 1-aryl-(2,2-difluorovinyl) group to access gem-difluoro olefins under mild conditions. nih.gov

The synthesis of difluorinated heterocycles can also be approached by using fluorinated building blocks. For example, the reaction of difluorocarbene with a suitable precursor can lead to the formation of difluorinated ring systems. jmu.edu While specific examples for the direct synthesis of difluoro-substituted tert-butyl 1,4-diazepane-1-carboxylate are not detailed in the provided context, these general methods for synthesizing fluorinated compounds represent viable strategies.

Introduction of Alkyl and Aryl Substituents

The strategic introduction of alkyl and aryl groups onto the 1,4-diazepane framework is crucial for modifying the pharmacological and physicochemical properties of the core molecule. Various synthetic methods have been developed to achieve this, primarily through N-alkylation, N-arylation, and C-alkylation reactions.

N-alkylation is a common strategy. For instance, a practical, multikilogram scale synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho-kinase inhibitor K-115, has been established. researchgate.net This process involves the intramolecular Fukuyama-Mitsunobu cyclization of a protected diamino alcohol. researchgate.net Another approach involves the reaction of 4-alkyl-1,4-dihydropyridines with di-tert-butyl azodicarboxylate, which serves as an alkylation reagent to form alkyl amine derivatives under thermal conditions without the need for catalysts. organic-chemistry.org Mechanistic studies suggest this reaction proceeds via alkyl radicals. organic-chemistry.org

Palladium-catalyzed reactions are pivotal for introducing aryl substituents. The α-arylation of ketones, which can be precursors to the diazepane ring, is a known strategy. researchgate.net More directly, palladium-catalyzed arylation of allylic compounds, such as the tetrahydropyran (B127337) (THP) derivative of (Z)-2-butene-1,4-diol, with arenediazonium salts provides a route to aryl-substituted cyclic ethers, demonstrating a methodology that can be adapted for nitrogen heterocycles. organic-chemistry.org This reaction is tolerant of a wide array of functional groups, including ester, keto, cyano, and nitro groups. organic-chemistry.org

The classic Friedel-Crafts alkylation, an electrophilic aromatic substitution, represents a fundamental method for creating carbon-carbon bonds on aromatic rings. cerritos.edu While this reaction typically involves alkylating an aromatic ring with an alkyl halide and a Lewis acid catalyst, the principles can be extended to the synthesis of complex molecules where an aryl group is appended to the diazepane structure. cerritos.edu Steric hindrance and the use of tertiary halides can be exploited to control the reaction and prevent overalkylation or carbocation rearrangement. cerritos.edu

Table 1: Selected Methods for Alkyl and Aryl Substitution

| Substitution Type | Method | Reagents | Key Features |

|---|---|---|---|

| Alkyl | Intramolecular Cyclization | N-nosyl diamino alcohol | Used for multikilogram production of a chiral methylated analog. researchgate.net |

| Alkyl | Radical Alkylation | 4-Alkyl-1,4-dihydropyridines, di-tert-butyl azodicarboxylate | Catalyst-free, thermal conditions. organic-chemistry.org |

| Aryl | Palladium-Catalyzed Arylation | Arenediazonium salts, Pd(OAc)2 | Mild conditions, good functional group tolerance. organic-chemistry.org |

Functionalization with Heteroaromatic Moieties

Attaching heteroaromatic systems to the tert-butyl 1,4-diazepane-1-carboxylate scaffold is a key step in the synthesis of many biologically active compounds. Palladium-catalyzed cross-coupling reactions are the predominant methods for achieving this transformation.

Direct C-H (het)arylation has emerged as a powerful tool. mdpi.com This method involves the reaction of a heteroaromatic halide with the N-H bond of the diazepine or a C-H bond on the diazepine ring, catalyzed by a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂). mdpi.com For example, the direct C–H arylation of benzo[1,2-d:4,5-d′]bis( researchgate.netmdpi.comresearchgate.netthiadiazole) with bromoarenes in the presence of Pd(OAc)₂ and a phosphonium (B103445) salt ligand demonstrates a selective method for forming C-C bonds with heteroaromatics. mdpi.com

The synthesis of tert-butyl 4-[(pyridin-3-ylamino)carbothioyl]-1,4-diazepane-1-carboxylate provides a concrete example of functionalization, where a pyridinyl group is linked to the diazepane nitrogen via a thiourea (B124793) linkage. mzcloud.org Similarly, palladium-catalyzed cross-coupling of cycloalkanones with a variety of heteroaryl bromides has been achieved using a tris-tBu-phosphine Pd pre-catalyst and a mild base like K₃PO₄, which tolerates base-sensitive protecting groups. researchgate.net These methods highlight the modular nature of synthesizing complex molecules by coupling heterocyclic building blocks.

Table 2: Examples of Heteroaromatic Functionalization

| Heteroaromatic Moiety | Coupling Strategy | Catalyst/Reagents | Resulting Structure |

|---|---|---|---|

| Thiophene | Direct C-H Hetarylation | Pd(OAc)₂, PBuᵗ₂Me·HBF₄ | 4-(Thienyl)benzo-bis-thiadiazole derivatives. mdpi.com |

| Pyridine | Thiourea Formation | Isothiocyanate precursor | tert-Butyl 4-[(pyridin-3-ylamino)carbothioyl]-1,4-diazepane-1-carboxylate. mzcloud.org |

| Various Bromoazines | α-Arylation of Ketone Precursor | tris-tBu-phosphine Pd pre-catalyst, K₃PO₄ | Heteroaryl-substituted cycloalkanones. researchgate.net |

Catalytic Approaches in tert-Butyl 1,4-Diazepane-1-carboxylate Synthesis

Catalysis is fundamental to the efficient and stereoselective synthesis of the 1,4-diazepane core. Both transition-metal catalysis and biocatalysis have been successfully employed.

Transition metal catalysts, particularly those based on palladium and ruthenium, are widely used. Palladium on carbon (Pd/C) is a common catalyst for hydrogenation steps, such as the reduction of a double bond within a tetrahydroazepine ring, a related seven-membered heterocycle. mdpi.com It is also used for hydrogenolysis to remove protecting groups like benzyl (B1604629) groups. google.com The Stoltz group has reported the use of various transition metals, including palladium, iridium, copper, and nickel, for the synthesis of complex diazaheterocycles. caltech.edu In the synthesis of the insomnia drug suvorexant, an intramolecular asymmetric reductive amination of an aminoketone was achieved using ruthenium-based transfer hydrogenation catalysts, affording the desired (R)-configured diazepane core in 97% yield and 94.5% enantiomeric excess. mdpi.com

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. mdpi.com In the synthesis of the suvorexant diazepane core, enantiocomplementary imine reductases (IREDs) were used for biocatalytic asymmetric intramolecular reductive amination. mdpi.com An evolved (R)-selective IRED from Leishmania major gave the target compound in 81% isolated yield and with excellent (>99%) enantiomeric excess. mdpi.com This biocatalytic approach represents a significant improvement over earlier routes that relied on classical resolution, which had lower yields. mdpi.com

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The transition from laboratory-scale synthesis to industrial production necessitates rigorous optimization of reaction conditions to maximize yield, minimize waste, and ensure process safety and cost-effectiveness.

The evolution of the synthesis for the drug suvorexant showcases a multi-generational optimization process. The initial route involved a classical resolution of the racemic diazepane, which was inefficient. mdpi.com A second-generation synthesis introduced a ruthenium-catalyzed asymmetric reductive amination, significantly improving the yield and enantioselectivity. mdpi.com A third-generation approach utilized a highly evolved biocatalyst (an imine reductase), which further enhanced yield and selectivity while operating under environmentally benign conditions. mdpi.com This evolution led to a substantial reduction in process waste, from 250 kg to 50 kg per kilogram of the final product. mdpi.com

Improving the efficiency of individual steps, such as the removal of protecting groups, is also critical. An improved method for cleaving the tert-butyloxycarbonyl (Boc) group was developed that resulted in increased yields and a lower Process Mass Intensity (PMI), a measure of the total mass of materials used to produce a kilogram of product. google.com Similarly, the practical synthesis of a methylated diazepane intermediate for the glaucoma drug K-115 was scaled to multikilogram production by employing a robust intramolecular Fukuyama-Mitsunobu cyclization. researchgate.net

Chemical Transformations and Reactivity of the Tert Butyl 1,4 Diazepane 1 Carboxylate Core

Reactions Involving the Diazepane Nitrogen Atoms

The presence of a free secondary amine in the diazepane ring allows for a variety of chemical modifications, making it a key site for introducing structural diversity.

Acylation Reactions (e.g., with acid chlorides, carboxylic acids)

The unprotected nitrogen atom of tert-butyl 1,4-diazepane-1-carboxylate readily undergoes acylation with various acylating agents, such as acid chlorides and carboxylic acids, to form the corresponding amides. This reaction is a fundamental transformation for introducing a wide range of substituents onto the diazepane ring. For instance, it can be acylated with cyclopropanecarbonyl chloride to yield tert-butyl 4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxylate. sigmaaldrich.com Similarly, reaction with 2-chloro-acetyl chloride furnishes 4-(2-Chloro-acetyl)- alfa-chemistry.comcaltech.edudiazepane-1-carboxylic acid tert-butyl ester. thoreauchem.com

The acylation can also be achieved using carboxylic acids, often activated in situ. This method provides a direct route to N-acylated products and is a cornerstone in the synthesis of functionalized diazepanes. researchgate.net The resulting N-acylated diazepanes are valuable intermediates in the synthesis of more complex molecules.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product | Reference |

|---|---|---|

| Cyclopropanecarbonyl chloride | tert-Butyl 4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxylate | sigmaaldrich.com |

| 2-Chloro-acetyl chloride | 4-(2-Chloro-acetyl)- alfa-chemistry.comcaltech.edudiazepane-1-carboxylic acid tert-butyl ester | thoreauchem.com |

Alkylation Reactions

The secondary amine of tert-butyl 1,4-diazepane-1-carboxylate can be alkylated to introduce various alkyl groups. This reaction typically proceeds via nucleophilic substitution with an appropriate alkyl halide or other alkylating agent. mdpi.com The alkylation can be controlled to achieve mono-alkylation at the desired nitrogen atom. This transformation is crucial for synthesizing substituted diazepanes with diverse functionalities. For example, catalyst-free alkylation reactions with 4-alkyl-1,4-dihydropyridines have been reported to yield alkyl amine derivatives. organic-chemistry.org

Sulfonylation Reactions

Sulfonylation of the free nitrogen atom provides access to N-sulfonylated diazepane derivatives. This reaction is typically carried out using sulfonyl chlorides in the presence of a base. The resulting sulfonamides are important structural motifs in medicinal chemistry. For example, the reaction with p-tolylsulfonyl isocyanate can lead to the formation of sulfonated urea (B33335) derivatives. researchgate.net

Urea Formation

The secondary amine of tert-butyl 1,4-diazepane-1-carboxylate can react with isocyanates to form urea derivatives. researchgate.net This reaction is a common method for synthesizing both symmetrical and unsymmetrical ureas. mdpi.comnih.gov The resulting urea-containing compounds have shown a wide range of biological activities and are prevalent in drug discovery. researchgate.netfrontiersin.org For example, reaction with 3-pyridinyl isothiocyanate can produce tert-butyl 4-[(pyridin-3-ylamino)carbothioyl]-1,4-diazepane-1-carboxylate. mzcloud.org

Reactivity of the Carboxylate Moiety

The tert-butoxycarbonyl (Boc) protecting group on the other nitrogen atom is a key feature of the molecule, allowing for selective deprotection and further functionalization.

Nucleophilic Substitution Reactions at the Carboxylate Group

The Boc group is susceptible to cleavage under acidic conditions, which is a form of nucleophilic substitution at the carbonyl carbon. This deprotection step is fundamental in multi-step syntheses, as it liberates the second nitrogen atom for further reactions. sigmaaldrich.com Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane. researchgate.netfishersci.co.ukresearchgate.net The ease of removal of the Boc group makes tert-butyl 1,4-diazepane-1-carboxylate a valuable starting material for the synthesis of N,N'-disubstituted diazepanes. The deprotection is often a simple hydrolysis of the carbamate (B1207046) in acidic conditions. fishersci.co.uk

Oxidation and Reduction Transformations of the Diazepane Ring System

The reactivity of the tert-butyl 1,4-diazepane-1-carboxylate scaffold allows for a variety of chemical transformations, including oxidation and reduction reactions that are crucial for the synthesis of diverse derivatives. These transformations typically target the methylene (B1212753) carbons or the unprotected nitrogen atom of the diazepine (B8756704) ring.

Oxidation:

The oxidation of the 1,4-diazepane ring, particularly when protected with a tert-butoxycarbonyl (Boc) group, can be selectively achieved at specific positions. A common transformation is the oxidation of a methylene group to a carbonyl group, yielding a lactam. For instance, tert-butyl 5-oxo-1,4-diazepane-1-carboxylate is a key derivative accessible through the oxidation of the parent compound. caltech.educhemicalbook.combldpharm.com This transformation introduces a ketone functionality into the seven-membered ring, which serves as a valuable handle for further synthetic modifications. The synthesis of this oxo-diazepane can be accomplished via methods like the Beckmann rearrangement of a corresponding cyclohexanone (B45756) oxime derivative. caltech.edu

While direct N-oxidation of the unprotected secondary amine in tert-butyl 1,4-diazepane-1-carboxylate is less commonly documented in specific detail, the N-oxidation of related saturated nitrogen heterocycles like piperazines is a well-established reaction. ambeed.com This process typically involves oxidizing agents such as hydrogen peroxide or peracids and results in the formation of N-oxides, which can alter the electronic properties and reactivity of the molecule.

Reduction:

Reduction reactions are frequently employed to modify functional groups on the diazepane ring or to synthesize the ring itself. A key example is the reduction of the amide bond within lactams like tert-butyl 5-oxo-1,4-diazepane-1-carboxylate. This reduction, typically achieved using strong reducing agents like lithium aluminum hydride (LAH), would yield the corresponding amino alcohol.

Reductive amination is another powerful reduction strategy used in the synthesis and functionalization of the diazepane core. researchgate.netnih.gov This method involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For example, the synthesis of N-substituted 1,4-diazepanes can be achieved through the reductive aminocyclization of appropriate precursors. researchgate.net Similarly, imines formed on the diazepine ring can be reduced using hydride reagents to afford saturated amine derivatives. google.com

Stereoselective Transformations and Epimerization Studies

The non-planar, flexible nature of the seven-membered diazepine ring introduces complex stereochemical considerations. The ring typically adopts a twist-chair conformation, which can lead to the existence of conformational enantiomers, even in the absence of traditional chiral centers. researchgate.net

Stereoselective Transformations:

The development of stereoselective methods for the synthesis of substituted 1,4-diazepane derivatives is critical for their application in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity.

Asymmetric Synthesis: A notable example is the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate , a key intermediate for the Rho-kinase inhibitor K-115. consensus.app This highlights the ability to introduce stereocenters onto the diazepane ring with high enantiomeric purity. Asymmetric reductive amination is a key strategy for preparing chiral 1,4-diazepanes. researchgate.net

Asymmetric Alkylation: The Stoltz group has developed methods for the palladium-catalyzed decarboxylative asymmetric allylic alkylation of diazepane substrates. caltech.edu This allows for the enantioselective formation of quaternary stereocenters on the diazepane ring, creating highly valuable and complex building blocks for medicinal chemistry. caltech.edu

Ring-Contraction: In related benzo-fused systems, enantioselective deprotonative ring contractions of N-Boc protected diazepine-diones have been reported to proceed with high enantioselectivity, demonstrating another avenue for stereochemical control. nih.gov

Epimerization Studies:

The chirality of the 1,4-diazepine ring system can be complex. Even without stereogenic centers, the seven-membered ring is chiral due to its non-planar conformation. researchgate.net For unsubstituted diazepines, a rapid ring-flipping process at room temperature leads to the interconversion of two conformational enantiomers, resulting in a racemic mixture. researchgate.net

The introduction of substituents on the ring can create a significant energy barrier to this ring inversion, potentially allowing for the isolation of stable atropisomers. Studies on related 1,4-benzodiazepines have shown that the enantiomers can be separated using chiral chromatography at low temperatures. researchgate.netnih.gov The stereochemical stability and the potential for epimerization are influenced by the nature and position of the substituents. For instance, bulky groups can increase the energy barrier for interconversion. The binding of these molecules to biological targets like receptors or proteins is often highly stereoselective, with one enantiomer showing significantly higher affinity. nih.gov

Role in Organic Synthesis and Building Block Chemistry

tert-Butyl 1,4-diazepane-1-carboxylate as a Versatile Synthetic Intermediate

Tert-butyl 1,4-diazepane-1-carboxylate is a bifunctional synthetic intermediate that provides chemists with a robust platform for sequential and selective chemical transformations. The molecule contains a 1,4-diazepane core, also known as homopiperazine, where one of the secondary amine groups is protected by a tert-butoxycarbonyl (Boc) group, while the other remains as a free secondary amine.

This differential protection is the key to its versatility. The Boc-protected amine is rendered unreactive to a wide range of reaction conditions, allowing the free secondary amine at the N-4 position to serve as a nucleophilic site. This enables its participation in numerous bond-forming reactions without interference from the other nitrogen atom. Consequently, it serves as a foundational building block for introducing the 1,4-diazepane motif into larger molecules. Its derivatives are considered important intermediates in the synthesis of complex pharmaceutical compounds google.com.

Contribution to the Construction of Complex Molecular Architectures

The structural framework of tert-butyl 1,4-diazepane-1-carboxylate is frequently incorporated into intricate molecular designs, particularly in the development of biologically active compounds. The diazepane ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets.

By using this compound as a starting material, chemists can construct complex molecules in a controlled, stepwise manner. For example, derivatives such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate are crucial intermediates in the synthesis of potent pharmaceutical agents, including isoquinoline-based drugs google.com. The synthesis involves reacting the free amine of the diazepane with other complex fragments, demonstrating its role in convergent synthesis strategies where different parts of a target molecule are synthesized separately before being joined together google.com. This approach streamlines the production of complex structures, such as novel β-lactamase inhibitors and other therapeutic agents google.com.

Use in Chemical Library Synthesis

In modern drug discovery, the synthesis of chemical libraries—large collections of structurally related compounds—is essential for identifying new therapeutic leads through high-throughput screening. Tert-butyl 1,4-diazepane-1-carboxylate is an ideal scaffold for combinatorial chemistry and the generation of such libraries.

The presence of a single reactive site (the free N-H group) on a stable core structure allows for the systematic and parallel synthesis of a multitude of derivatives. By reacting the parent compound with a diverse set of building blocks, such as carboxylic acids (via amide coupling), sulfonyl chlorides (via sulfonylation), or aryl halides (via cross-coupling reactions), a library of compounds with varied substituents on the diazepane ring can be rapidly assembled. Each compound in the library retains the core diazepane structure but possesses unique physicochemical properties conferred by the appended functional groups, facilitating the exploration of structure-activity relationships (SAR).

Precursor for Diverse Heterocyclic Scaffolds

The 1,4-diazepane ring system is itself a key heterocyclic scaffold. Tert-butyl 1,4-diazepane-1-carboxylate acts as a direct precursor to a wide array of substituted diazepanes. The initial derivatization occurs at the unprotected N-4 position. Following this modification, the Boc protecting group at the N-1 position can be removed under acidic conditions.

This deprotection reveals a new secondary amine, which can then undergo a second, different set of chemical transformations. This sequential functionalization of both nitrogen atoms allows for the synthesis of a vast range of N,N'-disubstituted diazepane derivatives with high precision. Furthermore, with appropriate functional groups installed, subsequent intramolecular reactions can be designed to form more complex, fused bicyclic or bridged heterocyclic systems, expanding the range of accessible molecular architectures from this single precursor.

Function as a Protected Diazepane Moiety for Further Derivatization

The primary function of tert-butyl 1,4-diazepane-1-carboxylate in synthesis is to provide a mono-protected 1,4-diazepane core. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions (e.g., basic, hydrogenolytic, and mildly nucleophilic conditions) and its facile removal under acidic conditions (such as with trifluoroacetic acid or hydrochloric acid) google.comrsc.org.

This protection strategy allows chemists to selectively perform reactions on the unprotected secondary amine. A variety of derivatization reactions can be carried out at this position, enabling the attachment of diverse functional groups and molecular fragments.

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Acylation | Acyl chlorides, Carboxylic acids (with coupling agents) | Amide |

| Sulfonylation | Sulfonyl chlorides (e.g., 4-fluoroisoquinoline-5-sulfonyl chloride) | Sulfonamide google.com |

| Alkylation | Alkyl halides | Tertiary Amine |

| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH(OAc)3) | Tertiary Amine |

| C-N Cross-Coupling | Aryl halides, Palladium catalyst (Buchwald-Hartwig Amination) | N-Aryl Amine researchgate.net |

This selective derivatization, followed by the straightforward deprotection of the Boc group, makes tert-butyl 1,4-diazepane-1-carboxylate an exceptionally useful and highly controlled building block in multistep organic synthesis.

Applications in Medicinal Chemistry and Drug Discovery

Development of Novel Therapeutic Agents Targeting Neurological Disorders

The 1,4-diazepane moiety is a recognized pharmacophore in the design of agents targeting the central nervous system (CNS). The incorporation of tert-butyl 1,4-diazepane-1-carboxylate into molecular structures can influence their ability to cross the blood-brain barrier and interact with specific neurological targets. Research has shown that derivatives of 1,4-diazepane exhibit a wide array of pharmaceutical properties, including potential treatments for conditions like Alzheimer's disease. researchgate.net The strategic use of this building block allows for the systematic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles for the treatment of various neurological disorders.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. ed.ac.uk Consequently, kinase inhibitors have become a major focus of drug development. ed.ac.uk Tert-butyl 1,4-diazepane-1-carboxylate serves as a crucial intermediate in the synthesis of several kinase inhibitors, providing a versatile scaffold for creating potent and selective drug candidates. researchgate.net

Rho-Kinase Inhibitor Development (e.g., K-115)

A prominent example of the application of tert-butyl 1,4-diazepane-1-carboxylate is in the synthesis of the Rho-kinase (ROCK) inhibitor, Ripasudil (K-115). thieme-connect.commedchemexpress.com Ripasudil is used for the treatment of glaucoma and ocular hypertension. thieme-connect.comnih.gov The (S)-enantiomer of a methylated derivative, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is a key intermediate in the multi-kilogram production of K-115. thieme-connect.comresearchgate.net The specific stereochemistry at the 2-position of the 1,4-diazepane ring is crucial for the potent and selective inhibitory activity of K-115 against Rho-kinase. thieme-connect.com The synthesis of this key intermediate has been optimized for large-scale production, highlighting its industrial importance. thieme-connect.com

Table 1: Kinase Inhibitors Synthesized Using Tert-butyl 1,4-diazepane-1-carboxylate Derivatives

| Kinase Inhibitor | Target | Therapeutic Area | Role of Diazepane Intermediate |

| Ripasudil (K-115) | Rho-kinase (ROCK) | Glaucoma, Ocular Hypertension | Forms the core heterocyclic structure essential for activity. thieme-connect.commedchemexpress.com |

Application in Soluble Epoxide Hydrolase (sEH) Inhibitor Design

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a promising therapeutic strategy for various inflammatory diseases and pancreatitis. nih.govacs.orgnih.gov Tert-butyl 1,4-diazepane-1-carboxylate has been utilized as a key building block in the rational design and synthesis of potent sEH inhibitors. nih.gov In the synthesis of these inhibitors, the diazepane moiety is typically introduced by reacting tert-butyl 1,4-diazepane-1-carboxylate with a carboxylic acid-containing fragment, often facilitated by coupling agents like HATU. nih.gov The Boc-protecting group is subsequently removed to allow for further functionalization of the diazepane ring, leading to the final sEH inhibitor. nih.gov

Contribution to 5-HT3 Receptor Antagonist Synthesis

Serotonin 5-HT3 receptor antagonists are a class of drugs primarily used to manage nausea and vomiting, particularly that induced by chemotherapy. The 1,4-diazepane scaffold has been explored in the development of novel 5-HT3 receptor antagonists. For instance, an efficient asymmetric synthesis of (R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine, a key component of a potent and selective 5-HT3 receptor antagonist, has been described. researchgate.net Although this specific example doesn't directly use the tert-butyl carboxylate derivative, it demonstrates the utility of the 1,4-diazepane ring system in this therapeutic area. The synthesis of various N-substituted 1,4-diazepane-based compounds allows for the exploration of structure-activity relationships to identify potent antagonists. nih.gov

Studies in Enzyme Inhibition and Receptor Binding

The versatility of the tert-butyl 1,4-diazepane-1-carboxylate scaffold extends to its use in broader enzyme inhibition and receptor binding studies. The 1,4-diazepane core can be readily modified to create libraries of compounds for screening against various biological targets. researchgate.net These studies are fundamental to the drug discovery process, helping to identify novel lead compounds and to understand the molecular interactions that govern biological activity. nih.gov The ability to systematically alter the substituents on the diazepane ring allows researchers to probe the binding pockets of enzymes and receptors, leading to the design of more potent and selective inhibitors or ligands.

Exploration in Anticoagulant Development

Factor Xa, a serine protease, is a key enzyme in the blood coagulation cascade, making it an attractive target for the development of new anticoagulant drugs. nih.gov Novel series of Factor Xa inhibitors have been designed and synthesized incorporating a 1,4-diazepane moiety. nih.gov This heterocyclic system is intended to interact with the S4 aryl-binding domain of the Factor Xa active site. nih.gov While the direct use of tert-butyl 1,4-diazepane-1-carboxylate is not always explicitly detailed in every published synthesis, it represents a logical and common starting material for introducing the 1,4-diazepane core into these potential anticoagulant agents.

Role in SARS-CoV-2 Mpro Inhibitor Optimization

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comnih.gov The diazepine (B8756704) scaffold, and specifically derivatives of tert-butyl 1,4-diazepane-1-carboxylate, has been instrumental in the optimization of Mpro inhibitors.

Researchers have utilized tert-butyl 1,4-diazepane-1-carboxylate as a core building block to explore and occupy various binding pockets within the Mpro active site. acs.orgscienceopen.com In one significant study, this starting material was used in an amide coupling reaction with 5-chloronicotinic acid to generate an initial hit compound. acs.org The crystal structure of this initial inhibitor bound to Mpro revealed that its m-chloropyridine group occupied the S1 pocket, forming a key hydrogen bond with the Histidine-163 residue of the enzyme. acs.orgscienceopen.com The diazepane ring itself provided a platform for further optimization.

It was hypothesized that introducing additional exit vectors on the diazepane ring could allow the inhibitor to engage with other pockets of the enzyme, such as S1′, S2′, and S4, thereby increasing its inhibitory activity. scienceopen.com This strategy involved a workflow of in silico generation of virtual libraries, docking studies, and subsequent synthesis and testing of the most promising compounds. acs.orgscienceopen.com For instance, adding an amide functionality at various positions on the diazepane ring was explored to rapidly generate analogs. scienceopen.com This structure-based design approach led to the development of significantly more potent inhibitors. For example, optimization of the moiety binding in the S2 pocket, which involves a hydrophobic environment, led to compounds with improved activity. acs.org The flexibility of the diazepine ring and the multiple points for substitution make it a valuable scaffold in the rapid hit-to-lead optimization process for SARS-CoV-2 Mpro inhibitors. acs.org

Table 1: Research Findings on SARS-CoV-2 Mpro Inhibitors Derived from a Diazepane Scaffold

| Compound/Series | Starting Material | Key Findings | Reference |

| Diazepane-based Inhibitors | tert-Butyl 1,4-diazepane-1-carboxylate | The diazepane scaffold was used to add an exit vector targeting previously unaddressed S1′, S2′, and S4 pockets of Mpro. | scienceopen.com |

| Compound 1 | tert-Butyl 1,4-diazepane-1-carboxylate | The initial hit compound's m-chloropyridine sits (B43327) in the S1 pocket, H-bonding with H163, while the m-chlorophenyl occupies the S2 pocket. | acs.orgscienceopen.com |

| Optimized Analogs | (5-Chloropyridin-3-yl)(1,4-diazepan-1-yl)methanone | Optimization of the S2 pocket binding was achieved through a workflow involving virtual library generation, docking, synthesis, and FRET assay assessment. | acs.orgscienceopen.com |

Structure-Activity Relationship (SAR) Studies of Diazepane Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity, guiding the design of more potent and selective drugs. academicjournals.org For diazepine derivatives, SAR studies have revealed several key structural features that are crucial for their interaction with biological targets. chemisgroup.usblogspot.com Although many studies focus on 1,4-benzodiazepines, the principles governing the seven-membered diazepine ring are broadly applicable.

The diazepine ring is not planar and can adopt various conformations, which is a critical aspect of its biological activity. researchgate.net Modifications to this ring are a primary focus of SAR studies. chemisgroup.us Key insights from these studies include:

Substituents on Nitrogen Atoms: The nature of substituents on the nitrogen atoms of the diazepine ring can significantly affect the potency and selectivity of the compound. blogspot.com

Ring Conformation: Fusing other rings, such as aromatic or heterocyclic systems, to the diazepine ring can act as conformational blockers, which in turn influences the pharmacological activity by altering how the molecule interacts with its target receptor. researchgate.net

Substituent Position: In fused systems like benzodiazepines, a substituent at position 7 (on the fused benzene (B151609) ring) is critical for potency. blogspot.comresearchgate.net While tert-butyl 1,4-diazepane-1-carboxylate lacks this fused ring, the principle that substituent positioning is key to activity remains. For the 1,4-diazepane scaffold, modifications at the N1 and N4 positions, as well as on the carbon backbone, are the primary means of diversification. acs.orgscienceopen.com

The goal of SAR studies is often to identify derivatives with a narrower spectrum of activity and minimized side effects. chemisgroup.us Molecular modeling and docking studies are frequently used in conjunction with SAR to better understand the physicochemical properties of these drugs and their interactions with receptors at a molecular level. academicjournals.orgchemisgroup.us

Table 2: Summary of Structure-Activity Relationship (SAR) Principles for Diazepine Derivatives

| Structural Feature | Impact on Activity | Reference |

| Diazepine Ring | Essential for activity; its conformation influences receptor interaction. | academicjournals.orgresearchgate.net |

| Substituents on Nitrogen | Affects potency and selectivity. | blogspot.com |

| Substituents on Carbon Backbone | Allows for the introduction of exit vectors to target different pockets of an enzyme or receptor. | scienceopen.com |

| Lipophilicity | Significant role in receptor affinity and membrane permeability. | academicjournals.org |

Development of Compounds with Antimicrobial Activity

The emergence of antimicrobial resistance is a major global health threat, necessitating the urgent development of new antimicrobial agents. mdpi.com Privileged scaffolds like the 1,4-diazepine ring system are valuable starting points in the design of novel drugs to combat these threats. jocpr.com The structural versatility of the diazepine core allows for its use in creating diverse chemical libraries to screen for various biological activities, including antimicrobial effects. jocpr.comnih.gov

While research specifically detailing tert-butyl 1,4-diazepane-1-carboxylate as a direct precursor to marketed antimicrobials is not widespread, the broader class of diazepine derivatives has shown promise. The utility of diazepines as peptidomimetic scaffolds is particularly relevant, as many antimicrobial peptides function by disrupting bacterial cell membranes. jocpr.com By arranging substituents in specific three-dimensional orientations, diazepine-based compounds can mimic the action of these peptides.

The development of novel antimicrobial agents often involves targeting bacterial-specific enzymes or cellular structures. mdpi.com For example, some research has focused on azabicyclic compounds, a related structural class, as inhibitors of bacterial β-lactamase enzymes, which are a primary cause of antibiotic resistance. google.com The synthesis of new diazepine derivatives often involves creating libraries with varied functional groups to screen against a range of Gram-positive and Gram-negative bacteria. mdpi.com Studies on related diazepino-benzimidazole derivatives have shown that these compounds can exhibit analgesic and anxiolytic effects, demonstrating the broad biological potential of diazepine-containing structures that could be explored for antimicrobial activity. nih.gov The synthesis of multivalent molecules, where multiple copies of a bioactive group are attached to a central scaffold, is another strategy used to enhance antimicrobial potency, and the diazepine ring could serve as such a scaffold. nih.gov

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of tert-butyl 1,4-diazepane-1-carboxylate. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. Commercial suppliers of this compound confirm that its ¹H-NMR spectrum is consistent with the proposed structure. thermofisher.comthermofisher.com

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity, and integration of the signals provide a complete picture of the proton environments in the molecule. For tert-butyl 1,4-diazepane-1-carboxylate, the spectrum is expected to show distinct signals for the protons of the tert-butyl group and the methylene (B1212753) protons of the diazepane ring.

The nine protons of the tert-butyl group are chemically equivalent and therefore appear as a sharp, strong singlet. The protons on the diazepane ring are more complex due to their differing proximity to the two nitrogen atoms and the carbamate (B1207046) group, resulting in multiple signals. The proton on the secondary amine (N-H) would typically appear as a broad singlet. The methylene protons adjacent to the nitrogen atoms will have characteristic chemical shifts. rsc.orgrsc.org

Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.47 | Singlet | 9H |

| Ring -CH₂- | ~1.80 | Multiplet | 2H |

| Ring -CH₂-N(H)- | ~2.85 | Multiplet | 2H |

| Ring -N(H)-CH₂- | ~3.00 | Multiplet | 2H |

| Ring -N(Boc)-CH₂- | ~3.50 | Multiplet | 4H |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. rsc.org Key signals include those from the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the five distinct carbons of the diazepane ring. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon (C=O) is significantly deshielded and appears at a high chemical shift value. rsc.org

Expected ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| -C(C H₃)₃ | ~28.4 |

| Ring -C H₂- | ~30.0 |

| Ring -C H₂-N(H)- | ~48.0 |

| Ring -N(H)-C H₂- | ~50.0 |

| Ring -N(Boc)-C H₂- | ~52.0 |

| -C (CH₃)₃ | ~79.5 |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

While specific data for this compound is not widely published, a 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) experiment would serve as a powerful tool for confirming the molecular structure. This two-dimensional NMR technique establishes long-range correlations (typically over two or three bonds) between protons and nitrogen atoms.

For tert-butyl 1,4-diazepane-1-carboxylate, this experiment would be expected to show a correlation between the protons of the tert-butyl group and the nitrogen atom of the carbamate (N-1). It would also show correlations between the protons on the diazepane ring and both nitrogen atoms (N-1 and N-4), confirming the connectivity of the heterocyclic ring and the position of the Boc protecting group. nih.gov This technique is particularly useful for differentiating between isomers and confirming the site of N-protection.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. caltech.edu For tert-butyl 1,4-diazepane-1-carboxylate, the IR spectrum is characterized by absorption bands corresponding to the N-H, C-H, C=O, and C-N bonds. Product specifications from chemical suppliers confirm that the infrared spectrum of this compound conforms to its known structure. thermofisher.com

Key characteristic absorption bands for Boc-protected amines and cyclic secondary amines are well-established. researchgate.netorgchemboulder.comderpharmachemica.com

Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3400 - 3250 | Weak-Medium |

| Alkyl (C-H) | Stretch | 3000 - 2850 | Medium-Strong |

| Carbamate (C=O) | Stretch | 1700 - 1670 | Strong |

| Amine (N-H) | Bend | 1650 - 1580 | Medium |

| Aliphatic Amine (C-N) | Stretch | 1250 - 1020 | Medium |

Fourier Transform Infrared (FTIR) spectroscopy is a modern advancement of traditional IR spectroscopy that offers higher resolution and sensitivity. tu.edu.iq The analysis of tert-butyl 1,4-diazepane-1-carboxylate by FTIR would reveal the characteristic peaks listed in the table above with high precision. The strong absorption band around 1690 cm⁻¹ is particularly indicative of the carbonyl group in the Boc protector, confirming its presence. researchgate.net

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that is ideal for analyzing liquid or solid samples directly without extensive preparation. thermofisher.com Since tert-butyl 1,4-diazepane-1-carboxylate is a liquid at room temperature, ATR-IR is a convenient and rapid method for its characterization. thermofisher.comtcichemicals.com The technique involves pressing the sample against a crystal with a high refractive index, such as diamond or germanium. thermofisher.com The resulting spectrum is largely identical to a conventional FTIR spectrum, displaying the same characteristic absorption bands for the amine, alkane, and carbamate functional groups. cdnsciencepub.comresearchgate.net

Raman Spectroscopy

Key vibrational modes for N-Boc protected amines are well-documented and would be expected in the spectrum of this compound. nih.gov The tert-butyl group typically exhibits strong C-H stretching and bending vibrations. The carbamate group (N-COO-) has a characteristic C=O stretching frequency. The diazepane ring structure contributes with C-N and C-C stretching vibrations, as well as CH2 scissoring and twisting modes. While specific experimental spectra for this exact molecule are not widely published, the expected vibrational frequencies can be inferred from data on similar structures. For instance, studies on borate (B1201080) interference in the surface-enhanced Raman spectroscopy (SERS) of amines highlight the importance of experimental conditions, although this does not detail the spectrum of the title compound itself. capes.gov.br

Table 1: Expected Characteristic Raman Peaks for Tert-butyl 1,4-diazepane-1-carboxylate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (Approximate) |

|---|---|---|

| C-H Stretch | tert-butyl group | 2950-3000 |

| C=O Stretch | Carbamate (Boc) | 1680-1700 |

| CH₂ Scissoring | Diazepane Ring | 1450-1470 |

| C-N Stretch | Diazepane Ring / Carbamate | 1150-1250 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. The molecular formula of tert-butyl 1,4-diazepane-1-carboxylate is C₁₀H₂₀N₂O₂, corresponding to a molecular weight of approximately 200.28 g/mol . alfa-chemistry.com

A key aspect of analyzing compounds with a tert-butyl group is understanding their characteristic fragmentation patterns. nih.gov The Boc group is known to undergo specific cleavages under ionization. A common fragmentation pathway involves the loss of a tert-butyl cation or isobutylene (B52900) (mass loss of 56 Da), followed by the loss of carbon dioxide (mass loss of 44 Da). The diazepane ring can also undergo cleavage, leading to further daughter ions.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺. For the [M+H]⁺ adduct of tert-butyl 1,4-diazepane-1-carboxylate, the predicted CCS is 142.5 Ų. uni.lu

Table 2: Predicted Mass Spectrometry Data for Tert-butyl 1,4-diazepane-1-carboxylate Adducts. uni.lu

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 201.15976 | 142.5 |

| [M+Na]⁺ | 223.14170 | 145.1 |

| [M+K]⁺ | 239.11564 | 148.5 |

| [M+NH₄]⁺ | 218.18630 | 157.2 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for the separation, identification, and quantification of chemical compounds in a mixture. nih.gov For tert-butyl 1,4-diazepane-1-carboxylate, LC would typically employ a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous component (like water with 0.1% formic acid) and an organic modifier (like acetonitrile (B52724) or methanol). nih.gov

Table 3: Illustrative LC-MS/MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| LC Column | C18 reversed-phase (e.g., 2.1 mm x 75 mm, 2.7 µm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 201.2 [M+H]⁺ |

| Product Ion (Q3) | m/z 145.1 [M+H - C₄H₈]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of a compound by measuring its mass with very high accuracy. miamioh.edu For tert-butyl 1,4-diazepane-1-carboxylate (C₁₀H₂₀N₂O₂), the calculated monoisotopic mass of the neutral molecule is 200.15248 Da. uni.lu

In a typical HRMS analysis (e.g., using ESI-TOF or Orbitrap), the instrument would measure the mass of the protonated molecule [M+H]⁺. The experimentally determined mass is then compared to the theoretical mass. A low mass error, typically less than 5 parts per million (ppm), provides strong evidence for the assigned chemical formula. This technique is crucial for confirming the identity of newly synthesized batches of the compound or for identifying it as a component in a complex sample.

Table 4: High-Resolution Mass Data for Confirmation of Elemental Composition

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 201.15976 Da uni.lu |

| Observed Mass (Hypothetical) | 201.1599 |

| Mass Error (Hypothetical) | 0.7 ppm |

Chromatographic Methods for Purity Assessment

Chromatographic methods are the cornerstone for assessing the purity of chemical compounds by separating them from potential impurities, such as starting materials, by-products, or degradation products.

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable technique for assessing the purity of volatile or semi-volatile compounds like tert-butyl 1,4-diazepane-1-carboxylate. The compound has a reported boiling point of 95-110 °C at a pressure of 0.5 mmHg, indicating sufficient volatility for GC analysis. sigmaaldrich.com

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. A non-polar or medium-polarity column (e.g., a 5% phenyl-polysiloxane phase) would likely be used. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. The purity is determined by the relative area of the main peak in the resulting chromatogram. Commercial suppliers often specify a purity of >95% or 98% as determined by GC. sigmaaldrich.comfishersci.com For related diazepane compounds, GC is also a standard method for purity analysis. avantorsciences.com

Table 5: Typical GC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp to 250 °C at 10 °C/min |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used to monitor the progress of chemical reactions and to assess the purity of a sample. For the synthesis of tert-butyl 1,4-diazepane-1-carboxylate, TLC would be used to track the consumption of starting materials and the formation of the Boc-protected product.

A TLC analysis would typically use a silica (B1680970) gel plate as the stationary phase. The mobile phase, or eluent, would be a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane (B109758)/methanol). The separation is based on the polarity of the compounds; the less polar compounds travel further up the plate. After elution, the spots are visualized, often using a potassium permanganate (B83412) stain or by heating after treatment with a ninhydrin (B49086) solution, which reacts with the free secondary amine of any unreacted starting material (homopiperazine). A pure sample of tert-butyl 1,4-diazepane-1-carboxylate should ideally show a single spot.

Table 6: Representative TLC System for Purity Assessment

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plate |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) or Dichloromethane / Methanol (e.g., 9:1 v/v) |

| Visualization | Potassium permanganate stain or Ninhydrin stain with heating |

| Expected Result | A single spot for the pure product, with an Rƒ value distinct from starting materials. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form. This technique provides detailed information on bond lengths, bond angles, and conformational arrangements within the crystal lattice. For derivatives of tert-butyl 1,4-diazepane-1-carboxylate, understanding the solid-state structure is crucial for correlating molecular conformation with physical properties and biological activity.

The crystal packing of the analyzed piperazine (B1678402) derivative is stabilized by weak intermolecular C—H⋯O and C—H⋯π interactions. nih.gov Such detailed structural analysis, made possible by X-ray diffraction, is fundamental for understanding intermolecular interactions that govern the crystal lattice.

Representative Crystal Data for a Related Heterocyclic Compound

The following table presents crystallographic data for tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment. nih.gov

| Parameter | Value |

| Chemical Formula | C₂₀H₂₇FN₂O₂ |

| Molecular Weight | 346.44 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0163 (4) |

| b (Å) | 11.0251 (4) |

| c (Å) | 15.1973 (5) |

| α (°) | 90 |

| β (°) | 109.523 (2) |

| γ (°) | 90 |

| Volume (ų) | 1897.10 (11) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I > 2σ(I)] | R₁ = 0.0535, wR₂ = 0.1290 |

Data sourced from the crystallographic study of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. nih.gov

Optical Purity Determination for Chiral Derivatives

When a substituent is introduced to the diazepane ring, it can create a chiral center, resulting in the existence of enantiomers. Since enantiomers often exhibit different pharmacological activities, the determination of optical purity, or enantiomeric excess (ee), is a critical step in the synthesis and characterization of chiral derivatives of tert-butyl 1,4-diazepane-1-carboxylate. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose. researchgate.netnih.govnih.gov

Chiral SFC, in particular, has emerged as an efficient technique for both analytical and preparative scale separation of enantiomers, offering advantages in speed and reduced solvent consumption compared to traditional HPLC. researchgate.net A notable application involved the gram-scale separation of the enantiomers of a related cyclic amine, tert-butyl-3-hydroxyazepane-1-carboxylate, using a Chiralpak AD column. researchgate.net This demonstrates the utility of chromatography for obtaining enantiomerically pure compounds for further study.

The selection of the appropriate chiral stationary phase and mobile phase is crucial for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are broadly effective for a wide range of chiral compounds. nih.govmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

Common Chiral HPLC/SFC Separation Conditions

The table below outlines typical conditions used for the chiral separation of analogous compounds, which can be adapted for derivatives of tert-butyl 1,4-diazepane-1-carboxylate. researchgate.netnih.govmdpi.com

| Technique/CSP | Mobile Phase/Eluent | Application Example |

| Supercritical Fluid Chromatography (SFC) / Chiralpak AD | Supercritical CO₂ with a co-solvent of Methanol | Preparative separation of tert-butyl-3-hydroxyazepane-1-carboxylate enantiomers. researchgate.net |

| HPLC / Chiralpak AD-H | n-hexane:isopropanol:methanol:diethylamine (75:10:15:0.1, v/v/v/v) | Enantioseparation of zolmitriptan, a complex heterocyclic compound. nih.gov |

| HPLC / Chiralpak IA (amylose-based) | methyl-tert-butyl ether:ethyl acetate:ethanol (B145695):diethylamine (60:40:5:0.1, v/v/v/v) | Stereoselective quantification of lansoprazole (B1674482) and its impurities. mdpi.com |

| HPLC / Cyclodextrin-based | Trimethyl-β-cyclodextrin as a mobile phase additive | Enantiomer analysis of 2-arylpropionic acid derivatives. nih.gov |

The enantiomeric excess is quantified by integrating the peak areas of the two enantiomers in the chromatogram. The development of a validated, reproducible chiral separation method is an essential component of quality control in the synthesis of single-enantiomer pharmaceutical intermediates. nih.gov

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a ligand (e.g., a derivative of tert-butyl 1,4-diazepane-1-carboxylate) within the active site of a target protein.

In a notable application, derivatives of this diazepane scaffold were investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. acs.org Molecular docking simulations were central to the initial hit-to-lead optimization process. After identifying an initial hit compound, a virtual library of new molecules was generated in silico by modifying the diazepane core. acs.org These virtual compounds were then docked into the Mpro active site. The simulations revealed key binding interactions that contribute to the inhibitory activity. acs.org For instance, the docking poses of the initial hit compound showed that the m-chloropyridine moiety sits (B43327) in the S1 pocket of the enzyme, forming a critical hydrogen bond with the residue His163. acs.org Additionally, the amide carbonyl group was found to interact with Gly143, while the m-chlorophenyl group occupied the hydrophobic S2 pocket. acs.org These simulations guided the selection of the most promising compounds for chemical synthesis and subsequent biological evaluation. acs.org

| Ligand Moiety | Target Pocket | Key Interaction Type | Interacting Residue |

|---|---|---|---|

| m-chloropyridine | S1 | Hydrogen Bond | H163 |

| Amide Carbonyl | - | Hydrogen Bond | G143 |

| m-chlorophenyl | S2 | Face-to-edge Aryl Interaction | H41 |

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. mdpi.com This technique allows researchers to assess the stability of ligand-protein complexes predicted by molecular docking and to understand the dynamic behavior that governs molecular recognition. nih.gov

While specific, detailed MD simulation results for tert-butyl 1,4-diazepane-1-carboxylate itself are not extensively published, this methodology is a standard and crucial component of the computational workflow for developing derivatives. acs.org For scaffolds like this diazepane, MD simulations are employed to:

Assess Binding Stability: To verify if the binding pose obtained from docking is stable over a simulated time period (nanoseconds to microseconds).

Analyze Conformational Changes: To observe how the ligand and protein adjust their shapes to achieve an optimal fit, which can reveal induced-fit mechanisms.

Calculate Binding Free Energies: To obtain a more accurate estimation of binding affinity by considering the dynamic nature of the complex and the role of solvent molecules.

In the optimization of SARS-CoV-2 Mpro inhibitors, MD simulations, in conjunction with other techniques, formed the computational backbone that enabled the rapid evolution of lead compounds. acs.org The insights from these simulations help rationalize structure-activity relationships and guide further chemical modifications to enhance potency and selectivity. acs.org

Quantum Chemical Modeling for Electronic Structure and Reactivity

Quantum chemical (QC) modeling, often utilizing methods like Density Functional Theory (DFT), is used to investigate the electronic properties of molecules. mdpi.commdpi.com These calculations provide insights into molecular structure, stability, and reactivity based on the principles of quantum mechanics.

For a scaffold such as tert-butyl 1,4-diazepane-1-carboxylate, QC modeling can be applied to:

Determine Electron Distribution: Calculating the partial charges on each atom to understand electrostatic interactions and the potential for hydrogen bonding.